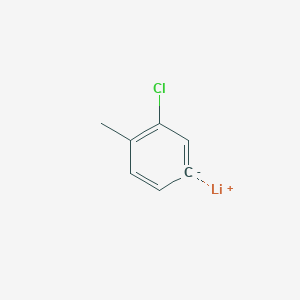
lithium;1-chloro-2-methylbenzene-5-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;1-chloro-2-methylbenzene-5-ide is an organolithium compound that features a lithium atom bonded to a benzene ring substituted with a chlorine atom and a methyl group. This compound is of interest in organic synthesis due to its reactivity and utility as a nucleophile in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium;1-chloro-2-methylbenzene-5-ide can be synthesized through the reaction of 1-chloro-2-methylbenzene with lithium metal. The reaction typically occurs in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen. The general reaction is as follows:
1-chloro-2-methylbenzene+lithium→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;1-chloro-2-methylbenzene-5-ide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: It can act as a nucleophile, attacking electrophilic centers in other molecules.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and carbonyl compounds. The reactions typically occur in polar aprotic solvents like THF or diethyl ether.
Oxidation and Reduction: Reagents such as hydrogen peroxide or lithium aluminum hydride can be used under controlled conditions.
Coupling Reactions: Catalysts like palladium or nickel are often employed in these reactions.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, nucleophilic substitution with an alkyl halide would yield a substituted benzene derivative.
Wissenschaftliche Forschungsanwendungen
Lithium;1-chloro-2-methylbenzene-5-ide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates.
Material Science: It is employed in the development of new materials with specific properties.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.
Wirkmechanismus
The mechanism by which lithium;1-chloro-2-methylbenzene-5-ide exerts its effects involves its role as a nucleophile. The lithium atom stabilizes the negative charge on the benzene ring, allowing it to attack electrophilic centers in other molecules. This nucleophilic attack leads to the formation of new chemical bonds and the generation of reaction products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lithium;1-chloro-4-methylbenzene-5-ide
- Lithium;1-bromo-2-methylbenzene-5-ide
- Lithium;1-chloro-2-ethylbenzene-5-ide
Uniqueness
Lithium;1-chloro-2-methylbenzene-5-ide is unique due to the specific positioning of the chlorine and methyl groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions.
Eigenschaften
CAS-Nummer |
718641-99-7 |
|---|---|
Molekularformel |
C7H6ClLi |
Molekulargewicht |
132.5 g/mol |
IUPAC-Name |
lithium;1-chloro-2-methylbenzene-5-ide |
InChI |
InChI=1S/C7H6Cl.Li/c1-6-4-2-3-5-7(6)8;/h2,4-5H,1H3;/q-1;+1 |
InChI-Schlüssel |
NBUAIGZBPKSXJR-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CC1=C(C=[C-]C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


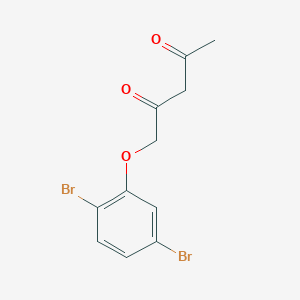
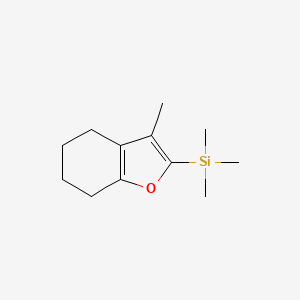
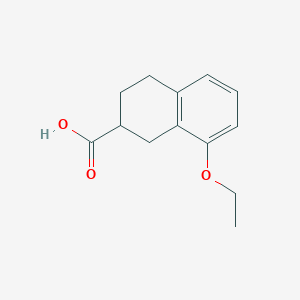
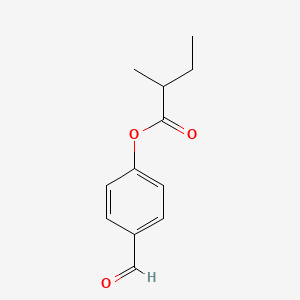
![2-Furancarboxamide, 5-nitro-N-[3-(phenylmethoxy)phenyl]-](/img/structure/B14224719.png)
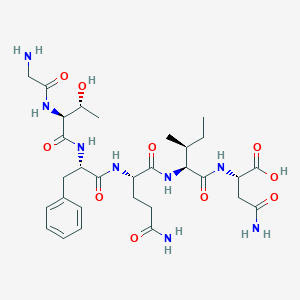
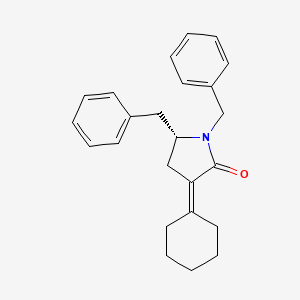
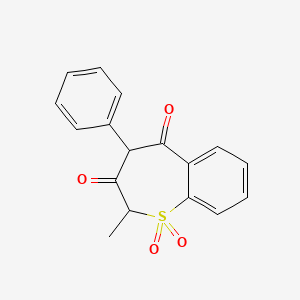
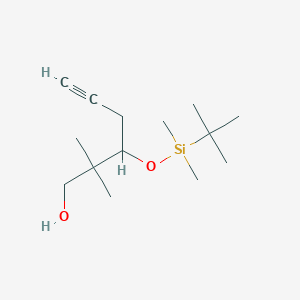

![6-[(4S)-4-[(2S)-butan-2-yl]-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14224773.png)
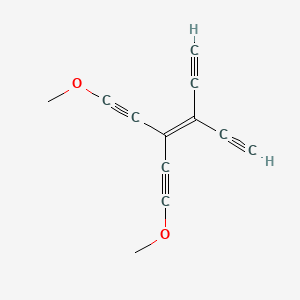
![4-Ethyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14224784.png)
![Acetamide, 2-[bis(2-pyridinylmethyl)amino]-N-[1-(2-pyridinyl)ethyl]-](/img/structure/B14224785.png)
